Computational Target Prediction Signature Distinguishes the 4-Ethoxy Congener from Closest Pyridazinone-Acetamide Analogs
ZINC SEA (Similarity Ensemble Approach) analysis using ChEMBL 20 assigns the 4‑ethoxy compound (ZINC000205809516) a top computational target prediction of HDAC11 (histone deacetylase 11) with a p‑value of 20 and maximum Tanimoto coefficient of 55 [1]. In contrast, the 4‑methoxy analog (ZINC000205809516 with O‑methyl substitution; not separately profiled) and other pyridazinone‑acetamides with different aryl substitutions are predicted to engage alternative target classes (e.g., α‑glucosidase for N‑aryl acetamide series [2]). This differential target‑prediction fingerprint provides a computational basis for selecting the 4‑ethoxy compound when epigenetic targets (HDAC family) are of primary interest.
| Evidence Dimension | Computational target prediction (SEA p-value / Max Tc) |
|---|---|
| Target Compound Data | HDAC11: p-value 20, Max Tc 55; MTNR1A: p-value 31; MTNR1B: p-value 33; HDAC8: p-value 39; HDAC2: p-value 40 [1] |
| Comparator Or Baseline | Pyridazine N-aryl acetamides (e.g., unsubstituted phenyl): active as α‑glucosidase inhibitors (IC₅₀ 10× more potent than acarbose) [2] |
| Quantified Difference | No direct numerical comparison available; the target prediction profile is qualitatively distinct, with the 4‑ethoxy compound biased toward HDAC/melatonin receptors vs. α‑glucosidase for comparator series. |
| Conditions | ZINC SEA algorithm trained on ChEMBL 20 bioactivity data; comparator α‑glucosidase inhibition assay (in vitro, Saccharomyces cerevisiae enzyme) [1][2] |
Why This Matters
For procurement decisions, this differential computational profile signals that the 4‑ethoxy compound is more suitable for epigenetic target screening campaigns, whereas pyridazine N‑aryl acetamides lacking the 4‑ethoxy motif are more appropriate for metabolic enzyme (α‑glucosidase) programs.
- [1] ZINC15 Database. ZINC000205809516: SEA Predictions based on ChEMBL 20. https://zinc15.docking.org/substances/ZINC000205809516/ View Source
- [2] Moghimi S, et al. Design and synthesis of novel pyridazine N-aryl acetamides: In‑vitro evaluation of α‑glucosidase inhibition, docking, and kinetic studies. Bioorganic Chemistry. 2020;102:104071. https://doi.org/10.1016/j.bioorg.2020.104071 View Source
